molecular formula C16H14BrClN2O3 B5022994 ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE

ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE

Cat. No.: B5022994
M. Wt: 397.6 g/mol
InChI Key: GOJRWFVGPWPAKS-UHFFFAOYSA-N
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Description

ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative, which is further substituted with a 4-bromo-2-chloroaniline moiety

Properties

IUPAC Name

ethyl 3-[(4-bromo-2-chlorophenyl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClN2O3/c1-2-23-15(21)10-4-3-5-12(8-10)19-16(22)20-14-7-6-11(17)9-13(14)18/h3-9H,2H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJRWFVGPWPAKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)NC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the following steps:

    Acylation Reaction: The starting material, 4-bromo-2-chloroaniline, undergoes an acylation reaction with ethyl 3-aminobenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the aniline ring can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The compound can undergo reduction reactions to remove the halogen atoms or reduce the carbonyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

    Substitution: Products include derivatives with different substituents replacing the halogen atoms.

    Hydrolysis: The major product is 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOIC ACID.

    Reduction: Products include reduced forms of the original compound with fewer halogen atoms or reduced carbonyl groups.

Scientific Research Applications

ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the bromo and chloro substituents can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

ETHYL 3-{[(4-BROMO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE can be compared with similar compounds such as:

    ETHYL 3-{[(4-BROMOANILINO)CARBONYL]AMINO}BENZOATE: Lacks the chlorine substituent, which may affect its reactivity and binding properties.

    ETHYL 3-{[(4-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Lacks the bromine substituent, which may influence its chemical behavior and biological activity.

    ETHYL 3-{[(4-FLUORO-2-CHLOROANILINO)CARBONYL]AMINO}BENZOATE: Contains a fluorine substituent instead of bromine, potentially altering its chemical and biological properties.

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